Methyl 5-hydroxypyrimidine-2-carboxylate
CAS No.: 1415574-30-9
Cat. No.: VC4318365
Molecular Formula: C6H6N2O3
Molecular Weight: 154.125
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415574-30-9 |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.125 |
| IUPAC Name | methyl 5-hydroxypyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 |
| Standard InChI Key | BEZDJOOHPCJDAY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C=N1)O |
Introduction
Chemical Structure and Nomenclature
Methyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The hydroxyl group (-OH) is located at position 5, while the methyl ester (-COOCH₃) occupies position 2. Its IUPAC name is methyl 5-hydroxypyrimidine-2-carboxylate, and its molecular formula is C₆H₆N₂O₃ (molecular weight: 154.12 g/mol) .
Key Structural Features:
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SMILES:
COC(=O)C1=NC=C(C=N1)O -
Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl and amine) and 5 acceptors (ester, hydroxyl, and ring nitrogens) .
The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, making it a candidate for drug discovery .
Synthesis and Manufacturing
Primary Synthetic Routes
The most cited synthesis involves a two-step process starting from 5-bromo-2-cyanopyrimidine:
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Benzyloxy Protection:
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Hydrolysis and Decarboxylation:
This method achieves a purity ≥99% (HPLC) and avoids hazardous intermediates .
Alternative Methods
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Esterification of 5-Hydroxypyrimidine-2-carboxylic Acid: Direct reaction with methanol under acidic conditions (e.g., H₂SO₄) .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment .
Physicochemical Properties
The compound’s moderate solubility in polar solvents (e.g., DMSO) and low LogP suggest balanced hydrophilicity-lipophilicity, suitable for drug formulation .
Biological Activity and Applications
Industrial Applications
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Agrochemicals: Intermediate for herbicides targeting pyrimidine-dependent enzymes in weeds .
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Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (Category 2) | Wear nitrile gloves/lab coat |
| Eye Irritation (Category 2A) | Use safety goggles |
| Respiratory Irritation | Operate in fume hood |
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Differences | Bioactivity |
|---|---|---|---|
| Ethyl 5-hydroxypyrimidine-2-carboxylate | C₇H₈N₂O₃ | Longer alkyl chain (ethyl) | Higher lipophilicity (LogP: 1.2) |
| 5-Hydroxypyrimidine-2-carboxylic acid | C₅H₄N₂O₃ | Free carboxylic acid group | Improved solubility in water |
The methyl ester’s balance of solubility and stability makes it preferable for pharmaceutical synthesis compared to ethyl or propyl analogues .
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